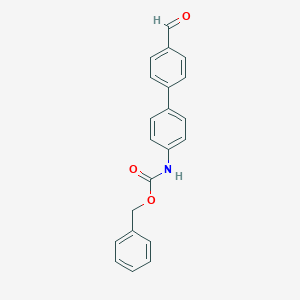

4-(Cbz-Amino)-4'-formylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[4-(4-formylphenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-21(24)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWRCUFWYFESLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585632 | |

| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-25-5 | |

| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Cbz-Amino)-4'-formylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cbz-Amino)-4'-formylbiphenyl is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a biphenyl scaffold, a known pharmacophore present in numerous biologically active compounds, combined with a versatile formyl group and a protected amine. The carboxybenzyl (Cbz) protecting group on the amino functionality allows for selective deprotection and further synthetic modifications, making this compound a valuable intermediate for the synthesis of complex molecules and potential drug candidates. The formyl group serves as a handle for various chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of Schiff bases, enabling the generation of diverse chemical libraries for biological screening.

This technical guide provides a comprehensive overview of the known chemical properties, a putative synthetic pathway, and potential biological relevance of this compound, compiled from available chemical literature and databases.

Core Chemical Properties

While specific experimental data for this compound is not widely published, its core chemical properties can be summarized. Much of the quantitative data remains to be experimentally determined and reported in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇NO₃ | [1][2] |

| Molecular Weight | 331.37 g/mol | [1] |

| CAS Number | 939758-25-5 | [1] |

| Appearance | No Data Available | [1] |

| Melting Point | No Data Available | [1] |

| Boiling Point | No Data Available | [1] |

| Solubility | No Data Available | [1] |

Synthesis and Experimental Protocols

The proposed synthetic pathway involves the coupling of two key building blocks: 4-(benzyloxycarbonylamino)phenylboronic acid and 4-bromobenzaldehyde .

Figure 1: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Detailed Putative Experimental Protocol:

Materials:

-

4-(Benzyloxycarbonylamino)phenylboronic acid

-

4-bromobenzaldehyde

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(benzyloxycarbonylamino)phenylboronic acid (1.0 equivalent), 4-bromobenzaldehyde (1.0-1.2 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

-

Solvent and Base Addition: Add the chosen solvent system (e.g., toluene/ethanol/water in a 3:1:1 ratio) to the flask. Subsequently, add an aqueous solution of the base (e.g., 2M potassium carbonate, 2.0 equivalents).

-

Reaction Execution: The reaction mixture is typically heated to reflux (around 80-100 °C) and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for a period of 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Spectral Data

While specific, authenticated spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the aldehyde proton (typically around 9.9-10.1 ppm), a singlet for the methylene protons of the benzyl group in the Cbz protecting group (around 5.2 ppm), and a broad singlet for the NH proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (around 190-192 ppm), the carbonyl carbon of the carbamate (around 153-154 ppm), and the various aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the aldehyde and the carbamate, and C=C stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (331.37 g/mol ).

Reactivity and Stability

The Cbz protecting group is known to be stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis. The formyl group is susceptible to oxidation to a carboxylic acid and can undergo nucleophilic addition reactions. The biphenyl core is generally stable. The compound should be stored in a cool, dry place to prevent degradation.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound have not been reported. However, the biphenyl scaffold is a privileged structure in drug discovery, and various substituted biphenyl derivatives have demonstrated a wide range of biological activities. Biphenyl carboxaldehyde derivatives, in particular, have been investigated for their potential as:

-

Anticancer Agents: Some functionalized biphenyls exhibit cytotoxic effects against various cancer cell lines. The aldehyde functionality can potentially interact with biological nucleophiles, contributing to their mechanism of action.

-

Enzyme Inhibitors: The biphenyl moiety can fit into the active sites of various enzymes, and the aldehyde group can form covalent or non-covalent interactions, leading to enzyme inhibition.

-

Antimicrobial Agents: Biphenyl derivatives have also shown promise as antibacterial and antifungal agents.

The biological activity of this compound would need to be determined through in vitro and in vivo screening assays. A potential workflow for such an investigation is outlined below.

Figure 3: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a promising synthetic intermediate with significant potential for the development of novel therapeutic agents. While detailed experimental data on its physicochemical properties are currently lacking, its synthesis can be reliably achieved through well-established methods like the Suzuki-Miyaura cross-coupling. The presence of both a protected amine and a reactive aldehyde group on a biologically relevant biphenyl scaffold makes it an attractive starting point for the generation of diverse compound libraries for drug discovery programs. Further research is warranted to fully characterize this compound and explore its potential biological activities.

References

The Strategic Utility of 4-(Cbz-Amino)-4'-formylbiphenyl in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] 4-(Cbz-Amino)-4'-formylbiphenyl (CAS Number: 939758-25-5) emerges as a highly valuable, yet under-explored, bifunctional chemical intermediate. This technical guide elucidates the potential applications of this compound, leveraging the synthetic versatility of its formyl and carbobenzoxy (Cbz)-protected amine functionalities. We present a comprehensive overview of its prospective utility in the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases. This document serves as a resource for researchers, providing detailed hypothetical experimental protocols and workflows to harness the full potential of this strategic building block.

Introduction: The Biphenyl Moiety as a Privileged Scaffold

The biphenyl structure is a recurring motif in numerous commercially successful drugs and clinical candidates.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] Biphenyl-containing molecules have demonstrated significant therapeutic impact, notably as inhibitors of the Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint in cancer therapy.[4][5] The ability of the biphenyl core to anchor small molecules within the hydrophobic pocket of PD-L1 has been a key driver in the development of a new generation of oral immunotherapies.[4]

This compound is a strategically designed intermediate, presenting two key functional groups for synthetic elaboration:

-

The Formyl Group: A versatile handle for a multitude of chemical transformations, including reductive amination, oxidation, and olefination reactions. This allows for the introduction of diverse side chains and pharmacophores.

-

The Cbz-Protected Amine: The carbobenzoxy (Cbz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry and the construction of complex molecules.[6][7] Its stability under various reaction conditions and facile removal via catalytic hydrogenation make it an ideal choice for multi-step syntheses.[8][9]

This guide will explore the synthetic pathways originating from this compound, highlighting its potential in constructing libraries of novel compounds for drug discovery.

Physicochemical Properties and Data

| Property | Value |

| CAS Number | 939758-25-5 |

| Molecular Formula | C₂₁H₁₇NO₃ |

| Molecular Weight | 331.37 g/mol |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF. |

Synthetic Pathways and Applications

This compound is a versatile starting material for a variety of synthetic transformations. The following sections detail potential applications and provide representative experimental protocols.

Reductive Amination of the Formyl Group

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is a cornerstone of medicinal chemistry for introducing amine functionalities.[10][11] The formyl group of this compound can be readily converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a mild reducing agent.[12]

Table 1: Representative Reactants for Reductive Amination

| Amine | Potential Therapeutic Area of Resulting Scaffold |

| Piperidine | CNS disorders, Oncology |

| Morpholine | Antidepressants, Anticancer |

| N-methylpiperazine | Antipsychotics, Antihistamines |

| Aniline derivatives | Kinase inhibitors, Anticancer |

| Amino acid esters | Peptidomimetics, Protease inhibitors |

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol or dichloroethane) is added the desired primary or secondary amine (1.1 eq.) and acetic acid (0.1 eq.).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq.) or sodium cyanoborohydride (1.5 eq.), is added portion-wise to the reaction mixture.[13]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-alkylated biphenyl derivative.

Diagram 1: Reductive Amination Workflow

References

- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. blumberginstitute.org [blumberginstitute.org]

- 4. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijacskros.com [ijacskros.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 10. gctlc.org [gctlc.org]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

The Strategic Application of 4-(Cbz-Amino)-4'-formylbiphenyl as a Bifunctional Linker in Advanced Drug Development

A Technical Guide for Researchers and Scientists

In the landscape of modern therapeutics, particularly in the realm of targeted drug delivery and bioconjugation, bifunctional linkers play a pivotal role in connecting disparate molecular entities to create novel therapeutic agents with enhanced efficacy and reduced off-target effects. This technical guide delves into the core functionalities and potential applications of a specific bifunctional linker, 4-(Cbz-Amino)-4'-formylbiphenyl, for professionals engaged in drug development, offering insights into its structural advantages, potential applications, and hypothetical experimental workflows.

Introduction to this compound

This compound is a heterobifunctional linker characterized by two distinct reactive moieties: a carboxybenzyl (Cbz)-protected amine and a formyl (aldehyde) group, situated on a rigid biphenyl backbone. This unique architecture offers a strategic advantage in multi-step conjugation processes, allowing for sequential and controlled reactions.

-

The Cbz-Protected Amine: The benzyloxycarbonyl (Cbz) group serves as a well-established protecting group for the amine functionality. It is stable under a variety of reaction conditions but can be selectively removed, typically through catalytic hydrogenolysis, to expose the primary amine for subsequent conjugation.[1][2] This allows for the initial attachment of the linker to a molecule via its formyl group, followed by the deprotection and reaction of the amine.

-

The Formyl Group: The aldehyde functionality is a versatile reactive handle. It can readily react with primary amines through reductive amination to form a stable secondary amine linkage. This reaction is highly efficient and proceeds under mild conditions, making it suitable for conjugating sensitive biomolecules.

-

The Biphenyl Spacer: The rigid biphenyl core provides a defined spatial separation between the two conjugated molecules, which can be crucial for maintaining their individual biological activities.

Potential Applications in Drug Development

The unique characteristics of this compound make it a promising candidate for various applications in drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that connects the antibody to the drug. This compound can be envisioned to function as a key component in a cleavable or non-cleavable linker system within an ADC. A hypothetical workflow for its use in ADC construction is outlined below.

Experimental Protocols (Hypothetical)

The following are hypothetical, generalized experimental protocols for the utilization of this compound in a bioconjugation workflow. These should be optimized based on the specific properties of the molecules being conjugated.

Synthesis of Drug-Linker Intermediate

Objective: To conjugate a drug molecule containing a primary amine to the formyl group of the linker via reductive amination.

Materials:

-

This compound

-

Amine-containing drug molecule

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

-

Phosphate buffered saline (PBS)

Procedure:

-

Dissolve this compound (1.2 equivalents) and the amine-containing drug (1 equivalent) in anhydrous DMF.

-

Add sodium cyanoborohydride (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding PBS.

-

Purify the resulting drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Deprotection of the Cbz Group

Objective: To remove the Cbz protecting group from the drug-linker conjugate to expose the primary amine.

Materials:

-

Cbz-protected drug-linker conjugate

-

Palladium on carbon (10% Pd/C)

-

Methanol or ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the Cbz-protected drug-linker conjugate in methanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to obtain the deprotected drug-linker conjugate.

Conjugation to an Antibody

Objective: To conjugate the deprotected drug-linker to a monoclonal antibody via an activated ester.

Materials:

-

Deprotected drug-linker conjugate

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

N-Hydroxysuccinimide (NHS) ester activation chemistry (or other suitable cross-linking chemistry)

Procedure:

-

This step assumes the antibody has been modified to present a suitable reactive handle (e.g., a carboxylate group that can be activated to an NHS ester).

-

Dissolve the deprotected drug-linker conjugate in a co-solvent mixture (e.g., DMF/PBS) to ensure solubility.

-

Add the drug-linker solution to the activated antibody solution.

-

Incubate the reaction mixture at 4°C for 4-12 hours with gentle agitation.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Data Presentation (Illustrative)

As no specific experimental data for this compound is publicly available, the following tables present illustrative data that would be relevant to characterize its performance as a bifunctional linker.

| Parameter | Illustrative Value | Method of Determination |

| Purity | >98% | HPLC, NMR |

| Molecular Weight | 329.37 g/mol | Mass Spectrometry |

| Solubility | Soluble in DMF, DMSO | Visual Inspection |

| Stability (in PBS, pH 7.4) | >95% after 24h | HPLC |

Table 1: Physicochemical Properties of this compound (Illustrative)

| Reaction Step | Reactant 1 | Reactant 2 | Illustrative Yield |

| Reductive Amination | Linker (Formyl) | Drug (Amine) | 85% |

| Cbz-Deprotection | Cbz-Linker-Drug | H₂/Pd-C | >95% |

| Antibody Conjugation | Amine-Linker-Drug | Activated Antibody | 70% |

Table 2: Illustrative Reaction Yields for a Hypothetical ADC Synthesis

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

Caption: Hypothetical workflow for ADC synthesis.

Generalized ADC Internalization and Drug Release Pathway

Caption: Generalized ADC internalization pathway.

Conclusion

This compound represents a strategically designed bifunctional linker with significant potential in the field of drug development. Its orthogonal reactive ends, coupled with a rigid spacer, offer precise control over conjugation chemistry, making it a valuable tool for constructing complex therapeutic molecules like ADCs. While specific experimental data for this particular linker is not widely available in the public domain, the well-understood chemistry of its constituent functional groups allows for the rational design of experimental workflows. Further research and application of this linker in various bioconjugation strategies will undoubtedly shed more light on its specific advantages and optimal use cases, contributing to the advancement of targeted therapies.

References

A Technical Guide to the Discovery and Synthesis of Novel Biphenyl Derivatives as Urease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2] Its rigid yet conformable nature allows for precise orientation of functional groups, making it an ideal framework for designing enzyme inhibitors. This guide provides an in-depth overview of the discovery and synthesis of novel biphenyl derivatives, with a specific focus on their development as inhibitors of urease, a key virulence factor for pathogens like Helicobacter pylori.[3]

Synthesis of Biphenyl Scaffolds: The Suzuki-Miyaura Cross-Coupling

The most prevalent and versatile method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials make it a cornerstone of modern drug discovery.

General Synthesis Workflow

The workflow for synthesizing a library of biphenyl derivatives via Suzuki coupling typically involves the reaction of a common aryl halide with various substituted arylboronic acids, followed by purification.

References

Preliminary Studies on 4-(Cbz-Amino)-4'-formylbiphenyl: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of the novel compound 4-(Cbz-Amino)-4'-formylbiphenyl. Due to the absence of this compound in the current chemical literature, this document outlines a robust synthetic pathway leveraging the Suzuki-Miyaura cross-coupling reaction. Detailed, albeit hypothetical, experimental protocols are provided to facilitate its synthesis and purification. Physicochemical properties have been estimated based on closely related analogs and computational methods. The biphenyl scaffold, coupled with the Cbz-protected amine and a reactive formyl group, suggests potential utility in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals interested in novel biphenyl derivatives.

Introduction

Biphenyl and its derivatives are privileged structures in medicinal chemistry and materials science, known to exhibit a wide range of biological activities and useful physical properties.[1][2] The introduction of functional groups, such as protected amines and aldehydes, onto the biphenyl scaffold provides valuable handles for further chemical modification and can impart specific biological or material characteristics. The target molecule, this compound, incorporates a carboxybenzyl (Cbz) protected amine, a stable and widely used protecting group in peptide synthesis[3], and a formyl group, a versatile precursor for various chemical transformations and a known modulator of biological activity.[4] This unique combination of functional groups on a biphenyl core makes it a promising candidate for further investigation. This document serves as a preliminary guide to its synthesis and potential areas of application.

Proposed Synthesis

The most convergent and efficient proposed synthesis of this compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is well-suited for the formation of biaryl compounds and is known for its tolerance of a wide variety of functional groups. The proposed reaction involves the coupling of commercially available 4-(Cbz-amino)phenylboronic acid with 4-bromobenzaldehyde .

Diagram of Proposed Synthetic Workflow

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Data Presentation

As this compound is a novel compound, experimental data is not available. The following table summarizes its calculated properties and estimated values based on structurally similar compounds found in the literature.

| Property | Value | Source |

| IUPAC Name | benzyl (4'-(formyl)-[1,1'-biphenyl]-4-yl)carbamate | - |

| Molecular Formula | C₂₁H₁₇NO₃ | Calculated |

| Molecular Weight | 343.37 g/mol | Calculated |

| CAS Number | 939758-25-5 | Supplier Information |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | > 150 °C (predicted) | Inferred from analogs |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc (predicted) | Inferred |

| ¹H NMR (predicted) | δ ~10.0 (s, 1H, CHO), 7.2-8.0 (m, 13H, Ar-H), 5.2 (s, 2H, CH₂), NH proton variable | Inferred |

| ¹³C NMR (predicted) | δ ~192 (CHO), ~153 (C=O), aromatic signals between 118-145, ~67 (CH₂) | Inferred |

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures.

Synthesis of this compound

Materials:

-

4-(Cbz-amino)phenylboronic acid (1.0 eq)

-

4-bromobenzaldehyde (1.05 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

-

Silica gel (for column chromatography)

-

Hexanes/Ethyl Acetate mixture (eluent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Cbz-amino)phenylboronic acid, 4-bromobenzaldehyde, and potassium carbonate.

-

The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add toluene and water (typically a 4:1 to 10:1 ratio) to the flask.

-

Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications and Signaling Pathways

While the biological activity of this compound has not been investigated, its structural motifs suggest several potential areas for research and application.

-

Medicinal Chemistry Scaffold: The biphenyl core is a common feature in many therapeutic agents, including anti-inflammatory, anti-hypertensive, and anti-fungal drugs.[1][2][5] The formyl group can be readily converted into other functionalities such as amines, alcohols, or carboxylic acids, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The Cbz-protected amine provides a stable precursor to the free amine, which is a key pharmacophore in many drug candidates. However, it is important to note that some aminobiphenyls have been associated with toxicity, which should be a consideration in any drug design program.[6][7]

-

Precursor for Heterocycle Synthesis: The formyl and amino functionalities (after deprotection) can participate in cyclization reactions to form various heterocyclic compounds, which are of significant interest in drug discovery.

-

Probes for Biological Systems: The formyl group can be used to attach fluorescent probes or other reporter molecules, making the compound a potential tool for studying biological pathways.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical metabolic activation and target interaction of this compound.

Conclusion

This compound represents a novel, synthetically accessible molecule with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational framework for its synthesis via a robust Suzuki-Miyaura coupling protocol. The presence of versatile functional groups on the privileged biphenyl scaffold makes it an attractive target for further investigation. Future work should focus on the successful synthesis and characterization of this compound, followed by an exploration of its biological activities and material properties.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. ijsdr.org [ijsdr.org]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. Formyl group: Significance and symbolism [wisdomlib.org]

- 5. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]

understanding the reactivity of the formyl group in 4-(Cbz-Amino)-4'-formylbiphenyl

An In-depth Technical Guide to the Reactivity of the Formyl Group in 4-(Cbz-Amino)-4'-formylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in the bifunctional molecule, this compound. This compound serves as a valuable intermediate in medicinal chemistry and materials science, primarily due to the synthetic versatility of its aldehyde functional group. Understanding the reactivity of this formyl group is crucial for its effective utilization in the synthesis of more complex molecular architectures.

Introduction to this compound

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[7] The presence of a reactive formyl group on this scaffold provides a handle for a wide array of chemical transformations, making it a key building block for generating molecular diversity in drug discovery programs.

Electronic and Steric Effects on Formyl Group Reactivity

The reactivity of the formyl group in this compound is modulated by the electronic properties of the entire molecule. The Cbz-amino group, located on the distal phenyl ring, has a net electron-donating effect on the biphenyl system through resonance. This electron donation is transmitted across the biphenyl linkage to the formyl-substituted ring. Consequently, the electrophilicity of the formyl carbon is slightly attenuated compared to benzaldehyde, which may influence the kinetics of nucleophilic attack. However, for most synthetic purposes, the formyl group retains its characteristic reactivity.

Steric hindrance around the formyl group is minimal, allowing for the approach of a wide variety of nucleophiles and reagents.

Key Reactions of the Formyl Group

The formyl group is one of the most versatile functional groups in organic synthesis, and its reactivity in this compound is no exception. The principal reaction pathways involve nucleophilic addition to the carbonyl carbon.

Nucleophilic Addition

Nucleophilic addition is the archetypal reaction of aldehydes. The formyl group can react with a range of nucleophiles to form a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

-

Grignard and Organolithium Reagents: Addition of organometallic reagents (R-MgX or R-Li) results in the formation of secondary alcohols.

-

Cyanohydrin Formation: Reaction with a cyanide source (e.g., NaCN/HCl) yields a cyanohydrin, which is a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.

Reductive Amination

This is arguably one of the most important reactions for drug development professionals. The reaction of the formyl group with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) forms a new carbon-nitrogen bond. This one-pot procedure is highly efficient for creating libraries of substituted amines.

Oxidation

The formyl group can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include:

-

Potassium permanganate (KMnO₄)

-

Jones reagent (CrO₃/H₂SO₄)

-

Pinnick oxidation (NaClO₂ with a scavenger)

The resulting 4-(Cbz-Amino)-4'-biphenylcarboxylic acid is a useful intermediate for amide bond formation.

Reduction

The formyl group is easily reduced to a primary alcohol (a hydroxymethyl group). Standard reducing agents for this purpose include:

-

Sodium borohydride (NaBH₄)

-

Lithium aluminum hydride (LiAlH₄)

Wittig Reaction

The Wittig reaction transforms the formyl group into an alkene. The reaction with a phosphorus ylide (a Wittig reagent) provides a reliable method for C=C bond formation with good control over stereochemistry, depending on the nature of the ylide.

Condensation Reactions

The formyl group can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to generate more complex structures with new carbon-carbon bonds.

Quantitative Data Summary

The following table summarizes typical, illustrative yields for key reactions of the formyl group on an aromatic scaffold similar to this compound. These are representative values and actual yields may vary based on specific reaction conditions and substrate.

| Reaction Type | Reagents | Product Functional Group | Typical Yield (%) |

| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Carboxylic Acid | >95% |

| Reduction | NaBH₄, MeOH | Primary Alcohol | >95% |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃, CH₂Cl₂ | Amine | 70-90% |

| Wittig Reaction | Ph₃P=CHR, THF | Alkene | 75-95% |

| Grignard Addition | R-MgBr, THF then H₃O⁺ | Secondary Alcohol | 60-85% |

Detailed Experimental Protocols

Protocol for Reductive Amination

Objective: To synthesize a secondary amine derivative via reductive amination.

Materials:

-

This compound

-

A primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Wittig Reaction

Objective: To synthesize an alkene derivative.

Materials:

-

A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a color change is typically observed).

-

Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualizations

Caption: A diagram illustrating the primary synthetic transformations of the formyl group.

Caption: A step-by-step workflow for the reductive amination protocol.

References

- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 2. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Cbz-Amino)-4'-formylbiphenyl: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-(Cbz-Amino)-4'-formylbiphenyl, also known by its IUPAC name benzyl (4'-formyl-[1,1'-biphenyl]-4-yl)carbamate, is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates a rigid biphenyl core, a versatile aldehyde group, and a carbamate-protected amine. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications in research and drug development.

Physical and Chemical Characteristics

While comprehensive experimental data for this compound is not widely published in readily accessible literature, its fundamental properties can be summarized. Further experimental determination is recommended for precise values.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 939758-25-5 | [1] |

| Molecular Formula | C₂₁H₁₇NO₃ | [2] |

| Molecular Weight | 347.37 g/mol | Calculated |

| Appearance | Likely a solid | Based on related compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Based on structural features |

| Storage | Store in a cool, dry place away from light. | General recommendation for aldehydes and carbamates |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible and commonly employed synthetic strategy would involve a Suzuki cross-coupling reaction. This approach is widely used for the formation of biaryl compounds.[3]

Proposed Synthesis Workflow:

The logical synthesis would involve the coupling of two key building blocks: a boronic acid derivative of the Cbz-protected aminobenzene and a halogenated benzaldehyde.

References

Methodological & Application

Applications of 4-(Cbz-Amino)-4'-formylbiphenyl in Medicinal Chemistry: A Synthetic Gateway to Novel Therapeutics

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cbz-Amino)-4'-formylbiphenyl is a versatile bifunctional building block with significant potential in medicinal chemistry. While direct biological activity of the title compound is not extensively reported, its constituent functional groups—a carboxybenzyl (Cbz)-protected amine, a reactive formyl group, and a privileged biphenyl scaffold—make it an ideal starting material for the synthesis of diverse compound libraries for drug discovery. This document outlines the potential applications of this compound as a key intermediate in the development of novel therapeutic agents, supported by detailed synthetic protocols and workflow diagrams.

Introduction

The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its rigid yet tunable nature allows for precise spatial orientation of substituents to interact with biological targets. Biphenyl derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties[1]. The presence of a protected amine and a formyl group on the biphenyl core of this compound offers synthetic handles for the strategic introduction of molecular diversity, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets.

Potential Therapeutic Applications

The strategic position of the functional groups on this compound allows for its elaboration into compounds targeting a variety of diseases. Based on the known activities of structurally related biphenyl compounds, potential therapeutic areas for derivatives of this starting material include:

-

Antiviral Agents: The biphenyl scaffold is present in potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1[2]. The formyl group can be elaborated to mimic the side chains of known NNRTIs.

-

Antagonists of Transient Receptor Potential Vanilloid 1 (TRPV1): Biphenyl-4-carboxamide derivatives have been developed as TRPV1 antagonists for the treatment of neuropathic pain[3]. The formyl group can be oxidized to a carboxylic acid to enable the synthesis of analogous amide derivatives.

-

Enzyme Inhibitors: The Cbz-protected amine can be deprotected and acylated to generate inhibitors of various enzymes. The biphenyl scaffold can provide the necessary hydrophobic interactions within the enzyme's active site.

-

Anticancer Agents: Numerous biphenyl derivatives have been investigated as potential anticancer agents[1]. The versatility of the formyl and amino groups allows for the synthesis of a wide array of substituted biphenyls for screening against cancer cell lines.

Data Presentation: A Summary of Synthetic Potential

Given that this compound is primarily a synthetic intermediate, the following table summarizes its potential applications in generating diverse chemical entities for medicinal chemistry research, rather than its own biological data.

| Synthetic Transformation | Target Functional Group | Potential Derivative Class | Therapeutic Target Examples | Representative Protocol |

| Reductive Amination | Formyl Group | Substituted Amines | GPCRs, Ion Channels, Kinases | Protocol 1 |

| Wittig/Horner-Wadsworth-Emmons Olefination | Formyl Group | Alkenes, Stilbenes | Various | Not detailed |

| Oxidation | Formyl Group | Carboxylic Acids | TRPV1, Proteases | Not detailed |

| Cbz-Deprotection | Cbz-Amino Group | Primary Amines | Various | Protocol 2 |

| Acylation/Sulfonylation (post-deprotection) | Primary Amine | Amides, Sulfonamides | Various | Protocol 3 |

Experimental Protocols

The following protocols are representative methods for the chemical modification of this compound.

Protocol 1: Reductive Amination of the Formyl Group

This protocol describes a general procedure for the synthesis of a secondary amine derivative via reductive amination.

Materials:

-

This compound

-

Primary or secondary amine of choice (e.g., morpholine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DCM.

-

Add the desired amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine derivative.

Protocol 2: Cbz-Deprotection of the Amino Group

This protocol outlines the removal of the Cbz protecting group to yield the free amine.

Materials:

-

Cbz-protected biphenyl derivative (from Protocol 1 or other synthesis)

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the Cbz-protected biphenyl derivative in methanol or ethyl acetate in a round-bottom flask.

-

Carefully add 10% Pd/C (10 mol % Pd) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3x).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.

Protocol 3: Acylation of the Deprotected Amine

This protocol describes the formation of an amide bond using the free amine obtained from Protocol 2.

Materials:

-

Deprotected biphenyl amine

-

Acyl chloride or carboxylic acid of choice

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

If using a carboxylic acid: a coupling agent such as HATU or EDC/HOBt

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

1M HCl solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure (using an acyl chloride):

-

Dissolve the biphenyl amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq).

-

Add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 1-4 hours).

-

Quench the reaction with water and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the final amide product.

Visualizations

Synthetic Workflow from this compound

The following diagram illustrates a potential synthetic workflow for generating a library of diverse molecules from this compound.

Caption: Synthetic workflow for library generation.

Conclusion

This compound represents a valuable and versatile starting material for medicinal chemistry campaigns. Its strategic functionalization allows for the rapid and efficient generation of diverse libraries of novel biphenyl derivatives. The protocols and workflows outlined in this document provide a foundation for researchers to explore the chemical space around this privileged scaffold, potentially leading to the discovery of new therapeutic agents for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Procedure for Schiff Base Formation with 4-(Cbz-Amino)-4'-formylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Schiff bases derived from 4-(Cbz-Amino)-4'-formylbiphenyl. Schiff bases are a class of organic compounds with a wide range of applications in medicinal chemistry and materials science. Their synthesis is typically achieved through the condensation reaction of a primary amine with an aldehyde. This application note outlines the materials, methods, and characterization techniques for the successful synthesis and verification of these target compounds. Furthermore, it explores the potential application of biphenyl Schiff bases as inhibitors of the VEGFR-2 signaling pathway, a key regulator of angiogenesis, which is crucial in cancer progression.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are versatile intermediates in organic synthesis and have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The formation of a Schiff base is a reversible reaction between a primary amine and an aldehyde or ketone, typically catalyzed by an acid or base, or facilitated by heat.[3][4] The biphenyl scaffold is a privileged structure in medicinal chemistry, and its incorporation into Schiff base derivatives can lead to compounds with enhanced biological activity. The carboxybenzyl (Cbz) protecting group on the amino functionality of the biphenyl moiety allows for selective reactions and can be removed in a later synthetic step if required.

One of the key signaling pathways implicated in tumor growth and metastasis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[5][6] Activation of VEGFR-2 by its ligand, VEGF, triggers a cascade of downstream signaling events that promote angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7][8] Inhibition of this pathway is a validated strategy in cancer therapy.[3][9] Schiff base derivatives have emerged as potential inhibitors of VEGFR-2, making them attractive candidates for the development of novel anticancer agents.[10][11][12]

This document provides a comprehensive guide for the synthesis of a Schiff base from this compound and a representative primary amine, aniline. The protocol is designed to be adaptable for use with other primary amines.

Experimental Protocols

General Synthesis of a Schiff Base from this compound and Aniline

This protocol describes a general procedure for the synthesis of N-(4-((4'-(Cbz-amino)biphenyl-4-yl)methylene)phenyl)aniline.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol.

-

To this solution, add 1.0 to 1.2 equivalents of aniline (or the desired primary amine).

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[12]

-

Dry the purified Schiff base under vacuum to obtain the final product.

Characterization

The synthesized Schiff base should be characterized to confirm its identity and purity.

-

Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.

-

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) bond in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region (typically δ 8-9 ppm).

-

¹³C NMR: The carbon of the imine bond will appear in the range of δ 150-160 ppm.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Schiff base.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of Schiff bases from aromatic aldehydes and amines, providing a reference for expected outcomes.

Table 1: Reaction Conditions for Schiff Base Synthesis

| Aldehyde Reactant | Amine Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Reference |

| 4-Formylbiphenyl derivative | Aniline derivative | Ethanol | Glacial Acetic Acid | Reflux | 4-6 | General Protocol |

| Aromatic Aldehyde | Aromatic Amine | Methanol | None | Room Temperature | 24 | [5] |

| Salicylaldehyde | Aniline | Ethanol | None | Reflux | 4 | [13] |

| Benzaldehyde | Aniline | Ethanol | None | Stirring, 3h | 3 | [14] |

Table 2: Yields and Characterization Data for Representative Schiff Bases

| Schiff Base Product | Yield (%) | Melting Point (°C) | IR (C=N, cm⁻¹) | ¹H NMR (CH=N, δ ppm) | Reference |

| N-Benzylideneaniline | 85 | 51-53 | 1627 | 8.35 | [15] |

| (E)-N-(4-chlorobenzylidene)aniline | - | 98-100 | 1625.1 | 8.389 | [16] |

| Schiff base from 4,4'-diaminodiphenyl ether and vanillin | - | - | 1600 | - |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the Schiff base.

Caption: General workflow for the synthesis and purification of a Schiff base.

VEGFR-2 Signaling Pathway and Potential Inhibition by Schiff Base

The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway and illustrates the potential point of inhibition by a biphenyl Schiff base derivative.

Caption: Simplified VEGFR-2 signaling pathway and hypothetical inhibition.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of Schiff bases from this compound. The versatility of this reaction allows for the generation of a library of compounds by varying the primary amine reactant. The characterization techniques outlined are essential for confirming the structure and purity of the synthesized molecules. The potential for these biphenyl Schiff base derivatives to act as inhibitors of the VEGFR-2 signaling pathway highlights their promise as candidates for further investigation in the field of anticancer drug discovery. This document serves as a valuable resource for researchers embarking on the synthesis and evaluation of this important class of compounds.

References

- 1. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. cajmns.casjournal.org [cajmns.casjournal.org]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. wjpsonline.com [wjpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Imine formation-Typical procedures - operachem [operachem.com]

- 12. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies [inis.iaea.org]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-(Cbz-Amino)-4'-formylbiphenyl in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cbz-Amino)-4'-formylbiphenyl is a versatile bifunctional molecule poised to be a valuable building block in the synthesis of novel heterocyclic compounds. Its structure incorporates a protected amine and a reactive aldehyde group on a biphenyl scaffold, a privileged core in medicinal chemistry. The carbobenzyloxy (Cbz) protecting group offers stability under various reaction conditions and can be selectively removed for further functionalization, while the formyl group serves as a key handle for cyclization and condensation reactions. This document provides detailed application notes and a representative protocol for the utilization of this compound in the synthesis of biologically relevant heterocyclic structures.

Key Features of this compound

-

Biphenyl Core: The biphenyl moiety is a common feature in many approved drugs and biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.

-

Orthogonal Functionality: The presence of a protected amine and an aldehyde allows for selective and stepwise chemical transformations.

-

Potential for Bioactive Molecules: Heterocycles derived from this scaffold are anticipated to exhibit a range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects, owing to the rich history of biphenyl-containing compounds in drug discovery.

Application: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a robust and efficient one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These heterocyclic cores are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including calcium channel modulation, antiviral, and anticancer properties. This compound can serve as the aldehyde component in this reaction, leading to the formation of novel biphenyl-substituted dihydropyrimidinones.

Representative Reaction Scheme

Caption: General scheme of the Biginelli reaction using this compound.

Experimental Protocol: Synthesis of Ethyl 4-(4'-(Cbz-amino)biphenyl-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is a representative example based on established Biginelli reaction methodologies. Researchers should optimize conditions as necessary for their specific experimental setup.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Urea

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated) or p-Toluenesulfonic acid (p-TSA)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).

-

Addition of Reactants: To this solution, add ethyl acetoacetate (1.1 eq) and urea (1.5 eq).

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) or p-toluenesulfonic acid (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes typical quantitative data expected for the Biginelli reaction. Actual results may vary based on reaction scale and optimization.

| Parameter | Expected Value |

| Reactant Ratios | |

| This compound | 1.0 equivalent |

| Ethyl Acetoacetate | 1.0 - 1.2 equivalents |

| Urea/Thiourea | 1.2 - 1.5 equivalents |

| Reaction Conditions | |

| Solvent | Ethanol, Methanol, or Acetonitrile |

| Catalyst | HCl, H₂SO₄, p-TSA, Lewis Acids (e.g., Yb(OTf)₃) |

| Temperature | 60-80 °C (Reflux) |

| Reaction Time | 2 - 12 hours |

| Yield and Purity | |

| Typical Yield | 60 - 90% |

| Purity (post-purification) | >95% |

Logical Workflow for Synthesis and Characterization

Application Notes and Protocols: Cbz-Protection of Amino Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group plays a crucial role by masking the nucleophilicity and basicity of the amino group, preventing unwanted side reactions.[3][4] Its stability under various conditions and the array of methods available for its removal make it a versatile tool for chemists.[5][6]

These application notes provide a comprehensive overview of the methods for the Cbz-protection of amino groups, including detailed experimental protocols and a summary of reaction conditions and yields. Additionally, deprotection strategies are discussed to offer a complete perspective on the use of this important protecting group.

Methods for Cbz-Protection of Amino Groups

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a carbamate.

Key Reagents for Cbz-Protection:

-

Benzyl Chloroformate (Cbz-Cl or Z-Cl): The most common and commercially available reagent for Cbz-protection. It is a lachrymator and should be handled with care in a fume hood.[7]

-

Benzyl N-succinimidyl carbonate (Cbz-OSu): An alternative, less reactive reagent that can be useful for sensitive substrates.[1]

-

Dibenzyl dicarbonate ((Cbz)₂O): Another alternative to Cbz-Cl.[1]

Common Reaction Conditions:

The choice of base and solvent is critical for efficient Cbz-protection and depends on the substrate's properties.

-

Schotten-Baumann Conditions: This classic method involves using an aqueous base, such as sodium carbonate or sodium hydroxide, in a biphasic system.[1][8][9] The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[8]

-

Organic Bases: In non-aqueous conditions, organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are frequently used to scavenge the acid produced.[1]

-

Catalytic Methods: Recent advancements have introduced catalytic methods for Cbz-protection, offering milder reaction conditions and improved yields. Catalysts such as dodecatungstophosphoric acid hydrate have been shown to be effective.[10][11]

-

Green Chemistry Approaches: To address environmental concerns, methods utilizing water as a solvent or eco-friendly promoters like polyethylene glycol (PEG) have been developed.[5][6][12]

Data Presentation: Comparison of Cbz-Protection Methods

The following table summarizes various methods for the Cbz-protection of amines, providing a comparison of reaction conditions and reported yields.

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| General Aliphatic/Aromatic Amines | Cbz-Cl | Dodecatungstophosphoric acid hydrate (cat.) | Neat | RT | 2-10 min | 90-98 | [10][11] |

| Various Amines | Cbz-Cl | None | Water | RT | 2-10 min | 92-99 | [5] |

| Aryl and Aliphatic Amines | Cbz-Cl | None | PEG-400 | RT | 15-60 min | 90-98 | [6] |

| SM (unspecified) | Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 h | 90 | [1] |

| Crude SM (~10g) | Cbz-Cl | 2N NaOH | THF | Not specified | 1 h | Not specified | [7] |

| Benzylamine | Cbz-Cl | Trimethylsilyl chloride, then amine addition | Acetonitrile | RT | 1 h | Not specified | [13] |

Experimental Protocols

Protocol 1: General Procedure for Cbz-Protection using Benzyl Chloroformate under Schotten-Baumann Conditions

This protocol is a standard method for the Cbz-protection of primary and secondary amines.

Materials:

-

Amine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amine (1.0 equiv) in a suitable organic solvent such as dichloromethane or ethyl acetate.

-

In a separate flask, prepare an aqueous solution of sodium carbonate (2.0 equiv) or sodium bicarbonate (2.0 equiv).

-

Combine the two solutions and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzyl chloroformate (1.1-1.5 equiv) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cbz-Protection of Amines in Water (Green Chemistry Approach)

This environmentally friendly protocol avoids the use of organic solvents.[5]

Materials:

-

Amine

-

Benzyl chloroformate (Cbz-Cl)

-

Water

-

Ethyl acetate (EtOAc)

Procedure:

-

To a mixture of the amine (1 mmol) and Cbz-Cl (1.05 mmol), add distilled or tap water (3 mL).[5]

-

Stir the mixture at room temperature for the appropriate time (typically 2-10 minutes for aliphatic amines).[5]

-

Monitor the reaction completion by TLC.[5]

-

Upon completion, add water (10 mL) and extract the mixture with EtOAc (2 x 5 mL).[5]

-

Concentrate the extract and purify the residue by column chromatography (silica gel, hexane-EtOAc) to obtain the pure Cbz-protected amine.[5]

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step in a multi-step synthesis. The choice of deprotection method depends on the overall molecular structure and the presence of other sensitive functional groups.

Common Deprotection Methods:

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection.[14] It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate).[1][15] This method is advantageous as it proceeds under neutral conditions.[14]

-

Acidic Conditions: Strong acids such as HBr in acetic acid or strong Lewis acids can cleave the Cbz group.[3][4] However, these conditions are harsh and may not be suitable for substrates with acid-labile functional groups.[1]

-

Other Methods: Alternative methods include the use of AlCl₃ in hexafluoroisopropanol (HFIP) for a mild and selective deprotection, or 2-mercaptoethanol for substrates with sensitive functionalities.[16][17]

Data Presentation: Comparison of Cbz-Deprotection Methods

| Protected Amine | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| N-Cbz protected amines | AlCl₃, HFIP | CH₂Cl₂ | RT | 2-16 h | High yields | [16] |

| N-Cbz-imidazole | Methanol | Methanol | RT | Not specified | Structure-dependent | [18] |

| SM (unspecified) | 5% Pd-C, H₂ | MeOH | 60 | 40 h | Not specified (used in next step) | [1] |

Experimental Protocols for Deprotection

Protocol 3: Cbz-Deprotection by Catalytic Hydrogenolysis

This protocol describes a standard procedure for the removal of the Cbz group using catalytic hydrogenation.

Materials:

-

Cbz-protected amine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or a hydrogenator

-

Celite

Procedure:

-

Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizations

Caption: Mechanism of Cbz-protection of an amine.

Caption: A typical experimental workflow for Cbz-protection.